molecular formula C19H14N3O2+ B11078450 1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium

1-Methyl-3-(8-nitroquinolin-2-yl)quinolinium

Cat. No.: B11078450
M. Wt: 316.3 g/mol
InChI Key: YXZIDAJYRUUUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitro group at the 8-position and a methyl group at the 1-position of the quinoline ring significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methylquinoline to introduce the nitro group at the desired position. This is followed by various functional group transformations to achieve the final product. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-methyl-3-(8-amino-2-quinolyl)quinolinium, while substitution reactions can introduce various functional groups at the 8-position.

Scientific Research Applications

1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cell death. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-quinolone: Lacks the nitro group, resulting in different reactivity and biological activity.

    8-Nitroquinoline: Lacks the methyl group, affecting its chemical properties and applications.

    3-Nitroquinoline: The nitro group is positioned differently, leading to variations in reactivity and biological effects.

Uniqueness

1-METHYL-3-(8-NITRO-2-QUINOLYL)QUINOLINIUM is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N3O2+

Molecular Weight

316.3 g/mol

IUPAC Name

2-(1-methylquinolin-1-ium-3-yl)-8-nitroquinoline

InChI

InChI=1S/C19H14N3O2/c1-21-12-15(11-14-5-2-3-7-17(14)21)16-10-9-13-6-4-8-18(22(23)24)19(13)20-16/h2-12H,1H3/q+1

InChI Key

YXZIDAJYRUUUFE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.